molecular formula C22H19N7OS B10925354 1,3-dimethyl-6-(thiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-(thiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925354
M. Wt: 429.5 g/mol
InChI Key: QKUAQCUNOLBLHI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a thienyl group, and a triazolylmethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and catalysts such as palladium for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-6-(2-THIENYL)-N~4~-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a pyrazolopyridine core, thienyl group, and triazolylmethylphenyl substituent

Properties

Molecular Formula

C22H19N7OS

Molecular Weight

429.5 g/mol

IUPAC Name

1,3-dimethyl-6-thiophen-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19N7OS/c1-14-20-17(10-18(19-4-3-9-31-19)26-21(20)28(2)27-14)22(30)25-16-7-5-15(6-8-16)11-29-13-23-12-24-29/h3-10,12-13H,11H2,1-2H3,(H,25,30)

InChI Key

QKUAQCUNOLBLHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)CN5C=NC=N5)C

Origin of Product

United States

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